REACTION_CXSMILES
|
N1CCC(C2C=CC3N(C=NN=3)C=2)CC1.[N:16]1[N:17]=[CH:18][N:19]2[CH:24]=[CH:23][C:22]([CH:25]3[CH2:30][CH2:29][N:28](C(OC(C)(C)C)=O)[CH2:27][CH2:26]3)=[CH:21][C:20]=12.N1N=CN2C=C(C3CCN(C(OC(C)(C)C)=O)CC3)C=CC=12>>[NH:28]1[CH2:27][CH2:26][CH:25]([C:22]2[CH:23]=[CH:24][N:19]3[CH:18]=[N:17][N:16]=[C:20]3[CH:21]=2)[CH2:30][CH2:29]1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N1CCC(CC1)C=1C=CC=2N(C1)C=NN2
|
Name
|
tert-butyl 4-([1,2,4]triazolo[4,3-a]pyridin-7-yl)piperidine-1-carboxylate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N=1N=CN2C1C=C(C=C2)C2CCN(CC2)C(=O)OC(C)(C)C
|
Name
|
compound 41.3
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N=1N=CN2C1C=C(C=C2)C2CCN(CC2)C(=O)OC(C)(C)C
|
Name
|
compound 36.1
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N=1N=CN2C1C=CC(=C2)C2CCN(CC2)C(=O)OC(C)(C)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
N1CCC(CC1)C1=CC=2N(C=C1)C=NN2
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |